(E)-4-(5-bromo-2-hydroxyphenyl)but-3-en-2-one (E)-4-(5-bromo-2-hydroxyphenyl)but-3-en-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13288687
InChI: InChI=1S/C10H9BrO2/c1-7(12)2-3-8-6-9(11)4-5-10(8)13/h2-6,13H,1H3/b3-2+
SMILES: CC(=O)C=CC1=C(C=CC(=C1)Br)O
Molecular Formula: C10H9BrO2
Molecular Weight: 241.08 g/mol

(E)-4-(5-bromo-2-hydroxyphenyl)but-3-en-2-one

CAS No.:

Cat. No.: VC13288687

Molecular Formula: C10H9BrO2

Molecular Weight: 241.08 g/mol

* For research use only. Not for human or veterinary use.

(E)-4-(5-bromo-2-hydroxyphenyl)but-3-en-2-one -

Specification

Molecular Formula C10H9BrO2
Molecular Weight 241.08 g/mol
IUPAC Name (E)-4-(5-bromo-2-hydroxyphenyl)but-3-en-2-one
Standard InChI InChI=1S/C10H9BrO2/c1-7(12)2-3-8-6-9(11)4-5-10(8)13/h2-6,13H,1H3/b3-2+
Standard InChI Key MPEHLZAFKMYOTA-NSCUHMNNSA-N
Isomeric SMILES CC(=O)/C=C/C1=C(C=CC(=C1)Br)O
SMILES CC(=O)C=CC1=C(C=CC(=C1)Br)O
Canonical SMILES CC(=O)C=CC1=C(C=CC(=C1)Br)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

(E)-4-(5-Bromo-2-hydroxyphenyl)but-3-en-2-one is an α,β-unsaturated ketone with the systematic IUPAC name (E)-4-(5-bromo-2-hydroxyphenyl)but-3-en-2-one. Its molecular formula C10H9BrO2\text{C}_{10}\text{H}_9\text{BrO}_2 corresponds to an average mass of 241.084 Da and a monoisotopic mass of 239.978592 Da . The compound’s canonical SMILES string, CC(=O)C=CC1=C(C=CC(=C1)Br)O\text{CC(=O)C=CC1=C(C=CC(=C1)Br)O}, highlights the trans-configuration (EE) of the double bond between C3 and C4, critical for its conjugation and reactivity.

Structural Features

The molecule comprises three key regions:

  • Aromatic Ring: A 5-bromo-2-hydroxyphenyl group introducing steric and electronic effects via bromine (electronegative substituent) and hydroxyl (hydrogen-bond donor) groups.

  • α,β-Unsaturated Carbonyl System: A but-3-en-2-one moiety enabling conjugation across the carbonyl and double bond, which influences UV-Vis absorption and redox behavior .

  • Planar Geometry: X-ray crystallography confirms near-planarity (r.m.s. deviation=0.039A˚\text{r.m.s. deviation} = 0.039 \, \text{Å}), facilitating π-π stacking and dimerization via O–H⋯O interactions .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H9BrO2\text{C}_{10}\text{H}_9\text{BrO}_2
Molar Mass (g/mol)241.08
Melting Point421 K (148°C)
Crystal SystemMonoclinic
Hydrogen Bond Donors1 (phenolic -OH)

Synthesis and Optimization

Claisen-Schmidt Condensation

The compound is synthesized via Claisen-Schmidt condensation between 5-bromo-2-hydroxybenzaldehyde and acetone under basic conditions. A typical procedure involves:

  • Dissolving 5-bromo-2-hydroxybenzaldehyde (1.01 g, 5 mmol) in acetone (50 mL).

  • Adding aqueous NaOH (1.25 g in 20 mL H2_2O) to initiate aldol condensation.

  • Neutralizing with HCl (pH 6) after 6 hours, followed by washing with sodium bisulfate and recrystallization from dichloromethane .

This method yields colorless plates with an 85% yield and a melting point of 421 K . Alternative protocols using pyrrolidine as a catalyst report lower yields (50–68%) but enable functionalization with saccharide moieties .

Table 2: Synthesis Conditions Comparison

ParameterMethod A Method B
BaseNaOHPyrrolidine
SolventAcetoneEthanol
Reaction Time6 hours24 hours
Yield85%50–68%
PurificationRecrystallization (CH2_2Cl2_2)Column chromatography

Challenges in Synthesis

Key challenges include:

  • Regioselectivity: Competing aldol adducts may form if reaction conditions (pH, temperature) are suboptimal.

  • Purification: The compound’s polarity necessitates chromatographic separation or recrystallization .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (300 MHz, CDCl3_3/DMSO-d6_6):

    • δ 7.65–7.45 (m, 5H, Ar–H and vinyl H),

    • δ 6.77 (d, J=16.2HzJ = 16.2 \, \text{Hz}, 1H, trans-vinyl H),

    • δ 2.41 (s, 3H, CH3_3) .

  • 13C^{13}\text{C} NMR:

    • δ 198.2 (C=O),

    • δ 158.3 (C–OH),

    • δ 132.1–115.7 (aromatic and vinyl carbons).

Infrared (IR) Spectroscopy

A strong absorption at 1665cm11665 \, \text{cm}^{-1} confirms the α,β-unsaturated carbonyl group, while a broad peak at 3250cm13250 \, \text{cm}^{-1} corresponds to the phenolic -OH.

Mass Spectrometry

Electrospray ionization (ESI) shows a molecular ion peak at m/z241.08[M+H]+m/z \, 241.08 \, [\text{M}+\text{H}]^+, consistent with the molecular formula.

Crystallographic and Conformational Analysis

Crystal Structure

X-ray diffraction reveals a monoclinic crystal system with space group P21/cP2_1/c. The molecule adopts a planar conformation (r.m.s. deviation=0.039A˚\text{r.m.s. deviation} = 0.039 \, \text{Å}) due to conjugation between the carbonyl and aromatic π-systems .

Hydrogen-Bonded Dimers

Intermolecular O–H⋯O hydrogen bonds (O1–H1⋯O1sym^\text{sym} ; symmetry code: x,y,z-x, -y, -z) link two molecules into centrosymmetric dimers, stabilizing the crystal lattice .

Table 3: Crystallographic Data

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/cP2_1/c
a, b, c (Å)7.512, 11.034, 12.741
α, β, γ (°)90, 101.27, 90
V (Å3^3)1034.2
Z4

Biological Activities and Applications

Material Science Applications

The planar structure and hydrogen-bonding capacity make it a candidate for:

  • Organic Semiconductors: Charge transport via π-stacking .

  • Metal-Organic Frameworks (MOFs): Linker for porous materials .

Challenges and Future Directions

Synthesis Optimization

Improving regioselectivity and yield requires exploring:

  • Green Solvents: Replace acetone with ionic liquids.

  • Catalysts: Enantioselective organocatalysts for chiral derivatives.

Bioavailability Enhancement

Structural modifications, such as glycosylation or nanoencapsulation, could address poor aqueous solubility.

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